molecular formula C23H19ClF2N4O B10791299 N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide

N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10791299
M. Wt: 440.9 g/mol
InChI Key: ZJSFTROTILOCEP-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrole ring, and multiple halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Halogenation: The phenyl groups are halogenated using reagents such as N-chlorosuccinimide (NCS) for chlorination and N-bromosuccinimide (NBS) for bromination.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorophenyl)ethyl]1-(2,4-difluorophenyl)-4-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring, a pyrrole ring, and multiple halogenated phenyl groups

Properties

Molecular Formula

C23H19ClF2N4O

Molecular Weight

440.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(2,4-difluorophenyl)-4-methyl-5-pyrrol-1-ylpyrazole-3-carboxamide

InChI

InChI=1S/C23H19ClF2N4O/c1-15-21(22(31)27-11-10-16-4-6-17(24)7-5-16)28-30(23(15)29-12-2-3-13-29)20-9-8-18(25)14-19(20)26/h2-9,12-14H,10-11H2,1H3,(H,27,31)

InChI Key

ZJSFTROTILOCEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)NCCC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F)N4C=CC=C4

Origin of Product

United States

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